BL-S 578 (hydrate)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefadroxil hydrate is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the condensation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain precursor under controlled conditions .
Industrial Production Methods
Industrial production of Cefadroxil hydrate involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis to attach the side chain. The final product is then purified and crystallized to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Cefadroxil hydrate undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions can modify the side chains, affecting the compound’s activity and stability.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces inactive metabolites.
Oxidation and Reduction: Leads to various modified forms of the compound, which may have altered antibacterial properties.
Scientific Research Applications
Cefadroxil hydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
Cefadroxil hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Cephalexin: Another first-generation cephalosporin with similar antibacterial activity but different pharmacokinetic properties.
Cefadroxil-d4 hydrate: A deuterated form of Cefadroxil, used in pharmacokinetic studies.
Uniqueness
Cefadroxil hydrate is unique due to its high oral bioavailability and long half-life, making it suitable for once-daily dosing. Its broad-spectrum activity and stability in the presence of β-lactamases also contribute to its clinical utility .
Properties
IUPAC Name |
7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNMSULHIODTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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